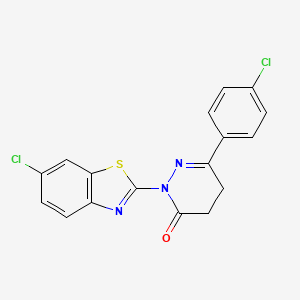
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- is a complex organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzothiazolyl Group: This step may involve the use of chlorinated benzothiazole derivatives and suitable catalysts.
Addition of the Chlorophenyl Group: This can be done through substitution reactions using chlorinated phenyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where specific groups on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Chlorophenyl Compounds: Molecules with chlorinated phenyl groups.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
112445-65-5 |
|---|---|
Molecular Formula |
C17H11Cl2N3OS |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-11-3-1-10(2-4-11)13-7-8-16(23)22(21-13)17-20-14-6-5-12(19)9-15(14)24-17/h1-6,9H,7-8H2 |
InChI Key |
WYQBIPKHJRHWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)Cl)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















